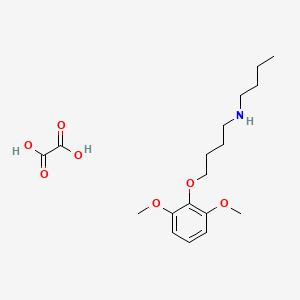
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in several physiological processes. The purpose of
Wirkmechanismus
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, resulting in the physiological effects of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
Biochemical and Physiological Effects:
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several biochemical and physiological effects, which are mediated through the activation of the β2-adrenergic receptor. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to increase airway smooth muscle relaxation, reduce inflammation, and improve lung function in asthma patients. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has also been shown to improve cardiac function and reduce oxidative stress in cardiovascular diseases. In addition, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to improve glucose metabolism and insulin sensitivity in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several advantages for lab experiments, including its high selectivity for the β2-adrenergic receptor, which allows for specific activation of the receptor without affecting other receptors. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is also stable and has a long half-life, which makes it a valuable tool for long-term experiments. However, N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including the investigation of its potential for therapeutic applications in asthma, cardiovascular diseases, and metabolic disorders. Future studies could also investigate the potential of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a tool for studying the β2-adrenergic receptor in different physiological systems. In addition, the development of more selective and potent agonists of the β2-adrenergic receptor could lead to the discovery of new therapeutic targets for several diseases.
Synthesemethoden
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with butylamine, followed by the formation of the final product through a series of chemical reactions. The synthesis method of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been extensively studied and optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in several scientific research studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for studying the receptor's function in different physiological systems. N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in studies investigating the role of the β2-adrenergic receptor in asthma, cardiovascular diseases, and metabolic disorders.
Eigenschaften
IUPAC Name |
N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRTXUSEDBYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)

![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)




![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)